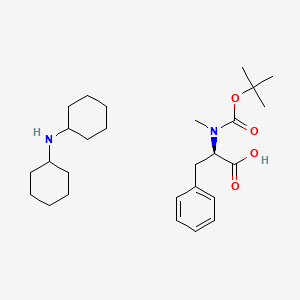

Boc-D-N-Me-Phe DCHA

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Boc-D-N-Me-Phe DCHA, also known as N-α-t.-Boc-N-α-methyl-L-phenylalanine dicyclohexylammonium salt, is a synthetic compound derived from the amino acid phenylalanine. It is commonly used as a building block in the synthesis of peptides and peptidomimetics due to its stability and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-N-Me-Phe DCHA typically involves the protection of the amino group of phenylalanine with a tert-butoxycarbonyl (Boc) group. The methylation of the amino group is achieved using methyl iodide in the presence of a base such as sodium hydride. The final product, Boc-D-N-Me-Phe, is then reacted with dicyclohexylamine to form the dicyclohexylammonium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

化学反应分析

Types of Reactions

Boc-D-N-Me-Phe DCHA undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The Boc group can be substituted with other protecting groups or functional groups using reagents like trifluoroacetic acid

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride.

Substitution: Trifluoroacetic acid, hydrochloric acid.

Major Products Formed

Oxidation: Oxidized derivatives of phenylalanine.

Reduction: Reduced forms of the compound.

Substitution: Compounds with different protecting groups or functional groups.

科学研究应用

Boc-D-N-Me-Phe DCHA has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of peptides and peptidomimetics.

Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.

Medicine: Investigated for its potential therapeutic applications in drug development.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

作用机制

The mechanism of action of Boc-D-N-Me-Phe DCHA involves its incorporation into peptides and proteins. The Boc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Once the peptide synthesis is complete, the Boc group can be removed under acidic conditions, revealing the free amino group for further reactions .

相似化合物的比较

Similar Compounds

Uniqueness

Boc-D-N-Me-Phe DCHA is unique due to its specific methylation and protection pattern, which provides stability and reactivity in peptide synthesis. Compared to similar compounds, it offers distinct advantages in terms of ease of deprotection and incorporation into complex peptide structures .

生物活性

Boc-D-N-Me-Phe DCHA (Boc-D-N-Methylphenylalanine DCHA) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its receptor interactions, therapeutic implications, and relevant case studies.

Chemical Structure

This compound is a derivative of phenylalanine, modified to enhance its biological properties. The compound features a tert-butyloxycarbonyl (Boc) protecting group on the amino group and a DCHA (dichloroacetate) moiety that may influence its solubility and interaction with biological targets.

Receptor Interactions

This compound has been evaluated for its activity at various receptors, particularly in the context of melanocortin receptors (mMCs). The melanocortin system plays a crucial role in numerous physiological processes, including energy homeostasis, inflammation, and pigmentation.

- Agonist Activity : In studies assessing agonist activity at mMC1R, mMC3R, mMC4R, and mMC5R, Boc-D-N-Me-Phe demonstrated varying degrees of efficacy. Notably, it showed partial activation at mMC4R, contributing to approximately 25% of the maximal response observed with the endogenous agonist NDP-MSH at high concentrations (100 μM) .

- Antagonist Activity : The compound was also screened for antagonist properties against NDP-MSH at mMC3R. However, it did not exhibit significant antagonist activity under the tested conditions .

| Peptide/Compound | mMC1R EC50 (nM) | mMC3R EC50 (nM) | mMC4R EC50 (nM) | mMC5R EC50 (nM) |

|---|---|---|---|---|

| Boc-D-N-Me-Phe | >100 μM | >100 μM | 25% activation | Not tested |

| NDP-MSH | 0.012±0.001 | 0.074±0.006 | 0.47±0.03 | 0.21±0.01 |

Therapeutic Implications

The pharmacological profile of Boc-D-N-Me-Phe suggests potential applications in treating conditions related to dysregulation of melanocortin signaling. Given its partial agonistic properties at mMC4R, it may be explored for therapeutic interventions in obesity and metabolic disorders where melanocortin pathways are implicated.

Study on Melanocortin Receptor Activity

A study conducted by researchers utilized HEK293 cells stably expressing various melanocortin receptors to assess the biological activity of this compound along with other tetrapeptides. The results indicated that while Boc-D-N-Me-Phe did not fully activate the receptors at high concentrations, it contributed to significant receptor activation compared to baseline controls .

Immune Modulation Studies

Further investigations into the immune-modulating effects of this compound revealed its potential role in influencing leukocyte behavior. Specifically, studies on C5a signaling pathways indicated that modifications of peptide sequences could enhance or inhibit immune responses . This suggests that Boc-D-N-Me-Phe may have applications beyond metabolic regulation, possibly in immune therapeutics.

属性

IUPAC Name |

N-cyclohexylcyclohexanamine;(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4.C12H23N/c1-15(2,3)20-14(19)16(4)12(13(17)18)10-11-8-6-5-7-9-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-9,12H,10H2,1-4H3,(H,17,18);11-13H,1-10H2/t12-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFORGORUOHHLHW-UTONKHPSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@H](CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。